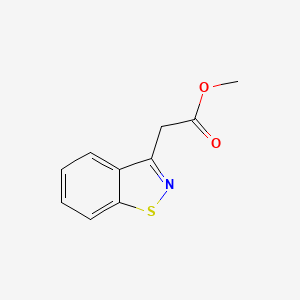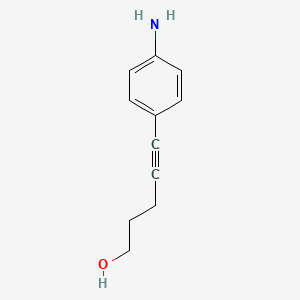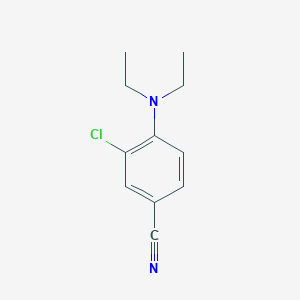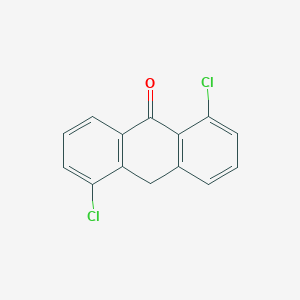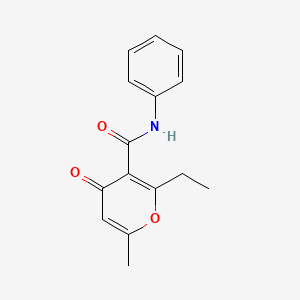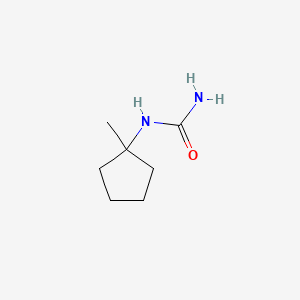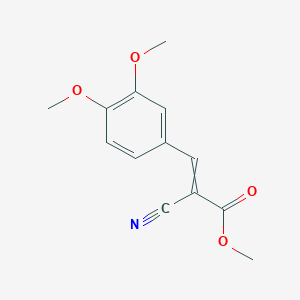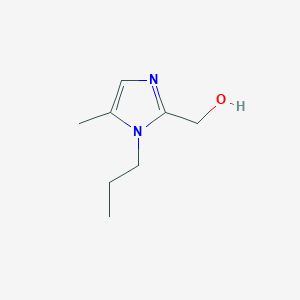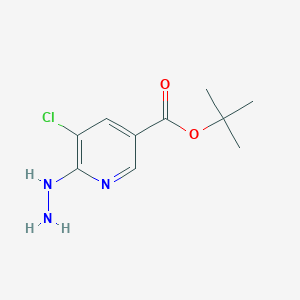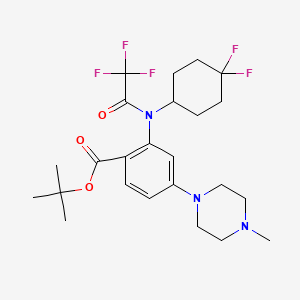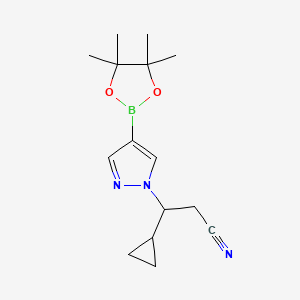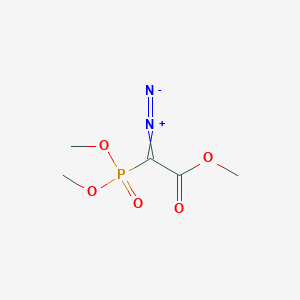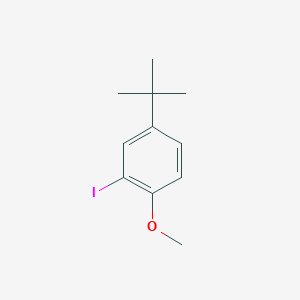
4-Tert-butyl-2-iodo-1-methoxybenzene
Übersicht
Beschreibung
4-Tert-butyl-2-iodo-1-methoxybenzene is an organic compound characterized by the presence of an iodine atom and a tert-butyl group attached to an anisole ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable intermediate in various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butyl-2-iodo-1-methoxybenzene typically involves the iodination of 4-tert-butylanisole. One common method includes the use of iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position on the aromatic ring .
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure consistent quality .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Tert-butyl-2-iodo-1-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Typical reagents include nucleophiles like amines or thiols, often under basic conditions.
Coupling Reactions: Catalysts such as palladium complexes are commonly used, along with bases like potassium carbonate and solvents like toluene or DMF.
Major Products:
Substitution Reactions: Products include various substituted anisoles depending on the nucleophile used.
Coupling Reactions: Products are often biaryl compounds or other complex aromatic structures.
Wissenschaftliche Forschungsanwendungen
4-Tert-butyl-2-iodo-1-methoxybenzene has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 4-Tert-butyl-2-iodo-1-methoxybenzene in chemical reactions involves the activation of the aromatic ring by the electron-donating tert-butyl group, which facilitates electrophilic substitution reactions. The iodine atom serves as a leaving group in nucleophilic substitution and coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds .
Vergleich Mit ähnlichen Verbindungen
4-tert-Butylanisole: Lacks the iodine atom, making it less reactive in certain substitution and coupling reactions.
2-Iodoanisole: Similar in structure but lacks the tert-butyl group, affecting its reactivity and steric properties.
2-Iodo-4-tert-butylphenol: Contains a hydroxyl group instead of a methoxy group, influencing its chemical behavior.
Uniqueness: 4-Tert-butyl-2-iodo-1-methoxybenzene is unique due to the combined presence of the iodine atom and the tert-butyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C11H15IO |
|---|---|
Molekulargewicht |
290.14 g/mol |
IUPAC-Name |
4-tert-butyl-2-iodo-1-methoxybenzene |
InChI |
InChI=1S/C11H15IO/c1-11(2,3)8-5-6-10(13-4)9(12)7-8/h5-7H,1-4H3 |
InChI-Schlüssel |
XZDDEPGJPMUEAL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC(=C(C=C1)OC)I |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
